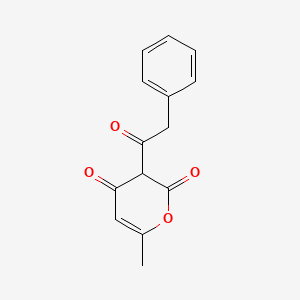![molecular formula C21H24O4 B14373271 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-74-9](/img/structure/B14373271.png)
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure. It features an ethylphenyl group, a ketone, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps:
Formation of the Ketone Group: The initial step involves the formation of the ketone group through the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an aromatic ring.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenoxy and acetate groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- 2-{4-[3-(4-Propylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
Uniqueness
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.
Propiedades
Número CAS |
90094-74-9 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[4-[3-(4-ethylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H24O4/c1-3-17-4-9-19(10-5-17)21(23)13-8-18-6-11-20(12-7-18)25-15-14-24-16(2)22/h4-7,9-12H,3,8,13-15H2,1-2H3 |
Clave InChI |
QVVBIZHKIOACOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)

silane](/img/structure/B14373206.png)
![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

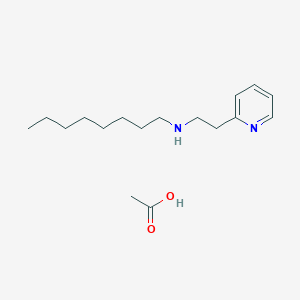
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
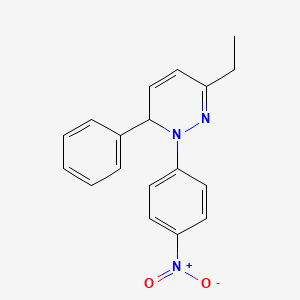
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
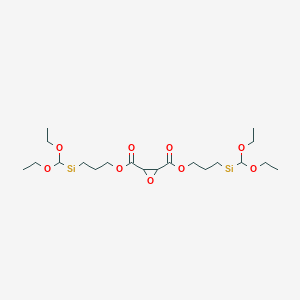
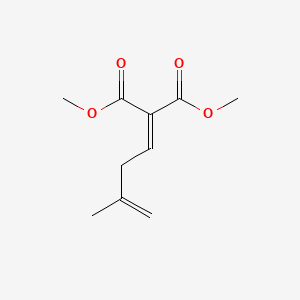
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
